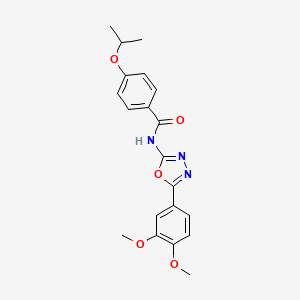

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a 3,4-dimethoxyphenyl group, an oxadiazole ring, and an isopropoxybenzamide group . These groups are common in various organic compounds and can contribute to the compound’s overall properties and potential applications.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitutions . For instance, N-substituted α-amino acids have been used as synthons for various heterocyclic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like solubility, melting point, and reactivity would depend on the specific arrangement and characteristics of its constituent groups .Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

One study detailed the synthesis of 1,3,4-oxadiazole N-Mannich bases, including compounds related to the specified chemical, evaluating their antimicrobial and anti-proliferative activities. The synthesized compounds demonstrated significant inhibitory activity against pathogenic bacteria and fungi, as well as potent anti-proliferative activity against various cancer cell lines, including prostate, colorectal, and breast cancer cells (L. H. Al-Wahaibi et al., 2021).

Anticancer and Antimycobacterial Agents

Another research effort synthesized 2,5-disubstituted-1,3,4-oxadiazole derivatives, investigating their potential as anticancer and antimycobacterial agents. The study identified specific compounds displaying superior activity against cancer cell lines and antimycobacterial properties, suggesting the potential therapeutic application of these derivatives (N. Polkam et al., 2017).

Antioxidant Activity

Research into new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties revealed compounds with significant antioxidant activity. These findings highlight the utility of 1,3,4-oxadiazole derivatives in developing antioxidant agents (R. M. Shakir et al., 2014).

Optical Studies

The synthesis and optical studies of 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone metal complexes demonstrated their potential in optical applications. The study explored the optical properties of these complexes, suggesting their use in materials science (Athraa H. Mekkey et al., 2020).

Fungicidal Activities

Another investigation synthesized 2-alkylthio-5-(3,4,5-tribenzyloxyphenyl)-1,3,4-oxadiazole derivatives, evaluating their fungicidal activities against various pathogens. Some compounds exhibited high efficacy, suggesting their potential in agricultural applications (D. Long et al., 2006).

Mechanism of Action

Target of Action

It is known that compounds with similar structures, such as 3,4-dimethoxyphenethylamine, are analogues of the major human neurotransmitter dopamine . They replace the 3- and 4-position hydroxy groups with methoxy groups .

Mode of Action

Based on its structural similarity to 3,4-dimethoxyphenethylamine, it may interact with dopamine receptors in a similar manner .

Biochemical Pathways

Compounds with similar structures have been shown to have some activity as monoamine oxidase inhibitors , which could potentially affect the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin.

Result of Action

Based on its structural similarity to 3,4-dimethoxyphenethylamine, it may have similar effects, such as interacting with dopamine receptors and potentially inhibiting monoamine oxidase .

Safety and Hazards

Properties

IUPAC Name |

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5/c1-12(2)27-15-8-5-13(6-9-15)18(24)21-20-23-22-19(28-20)14-7-10-16(25-3)17(11-14)26-4/h5-12H,1-4H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDVUFRDNWZCRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2418404.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2418408.png)

![6-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-9H-purine](/img/structure/B2418415.png)

![1-[6-(Trifluoromethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2418420.png)

![4-(1-(2-(2,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2418421.png)

![N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B2418425.png)

![5-(3,5-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2418426.png)